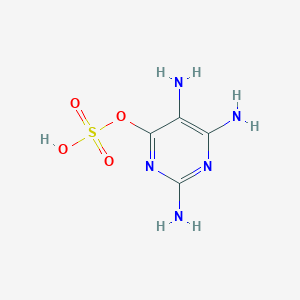

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Descripción general

Descripción

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is a chemical compound with the molecular formula C4H9N5O5S. It is known for its white or pale yellow crystalline powder appearance and has a molecular weight of 239.21 g/mol . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including folic acid and purines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate typically involves the following steps:

Starting Material: The process begins with 2,4-diamino-6-hydroxypyrimidine.

Nitrosation: The starting material undergoes nitrosation to form a nitroso derivative.

Reduction: The nitroso derivative is then reduced to yield the corresponding amine.

Salt Formation: Finally, the amine is reacted with sulfuric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves maintaining specific temperatures and pH levels to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: It can be reduced to yield simpler amines.

Substitution: The compound can undergo substitution reactions where one or more of its amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines and their derivatives, which are valuable intermediates in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: It serves as an intermediate in the production of folic acid, which is essential for DNA synthesis and repair.

Industry: The compound is used in manufacturing processes to improve product quality and efficiency

Mecanismo De Acción

The mechanism of action of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in the synthesis of nucleotides and nucleic acids.

Comparación Con Compuestos Similares

- 2,4,5-Triamino-6-hydroxypyrimidine sulfate

- 2,4-Diamino-6-hydroxypyrimidine

- 2,4,6-Triaminopyrimidine

Comparison: 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is unique due to its specific arrangement of amino groups and its sulfate ester form. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, its sulfate ester form enhances its solubility and stability, making it more suitable for certain industrial applications .

Actividad Biológica

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is a compound of interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its synthesis, characterization, and potential applications based on recent findings.

- Molecular Formula : C₄H₇N₅O₄S

- Molecular Weight : Approximately 221.19 g/mol

- Physical Appearance : Pale yellow to yellow solid

- Melting Point : Exceeds 300°C

- Density : 2.033 g/cm³

- Solubility : Sparingly soluble in aqueous bases

The compound is characterized by multiple amino groups which enhance its reactivity and biological activity. Its synthesis typically involves multi-step processes starting from guanidine and formamide, followed by characterization using techniques such as NMR and mass spectrometry.

Antioxidant Properties

This compound has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals, potentially mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of diseases linked to oxidative damage.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways essential for pathogen survival. Specific case studies highlight its effectiveness against certain bacterial strains, suggesting potential therapeutic applications in treating infections .

The biological activity of this compound is influenced by its structural features:

- Reactivity with Biological Systems : The compound's amino groups allow for nucleophilic interactions with electrophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Hydroxy-2,4,5-triaminopyrimidine sulfate | C₄H₇N₅O₄S | Contains hydroxyl group; used in similar applications |

| 2,4,6-Triaminopyrimidine | C₄H₈N₄ | Lacks sulfate group; broader reactivity profile |

| 2-Amino-4-pyrimidinol | C₄H₆N₄O | More basic properties; less steric hindrance |

Each of these compounds exhibits unique characteristics that influence their reactivity and applications. The presence of the sulfate group in this compound enhances solubility and reactivity in specific contexts.

Case Studies

- Antioxidant Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced markers of oxidative stress in vitro.

- Antimicrobial Testing : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at specific concentrations .

- Enzyme Inhibition Studies : Research focusing on the inhibition of key metabolic enzymes revealed that the compound could effectively reduce enzyme activity linked to pathogen metabolism .

Propiedades

IUPAC Name |

(2,5,6-triaminopyrimidin-4-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O4S/c5-1-2(6)8-4(7)9-3(1)13-14(10,11)12/h5H2,(H,10,11,12)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUGBKWOBAOTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1OS(=O)(=O)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862708 | |

| Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-02-7 | |

| Record name | 4-Pyrimidinol, 2,5,6-triamino-, 4-(hydrogen sulfate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.